Naphthalene-2,6-disulfonic acid chemical properties
Naphthalene-2,6-disulfonic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of Naphthalene-2,6-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-2,6-disulfonic acid is a key organic compound valued for its specific chemical properties and its role as a versatile intermediate in various chemical industries.[1] As a derivative of naphthalene, a polycyclic aromatic hydrocarbon, its structure is characterized by two sulfonic acid groups symmetrically placed on the naphthalene core. This substitution pattern imparts unique characteristics, including high water solubility and specific reactivity, making it a crucial building block in the synthesis of dyes, pigments, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of its core chemical properties, synthesis, analysis, and applications, with a focus on insights relevant to research and development professionals.
Molecular Structure and Physicochemical Properties
The defining feature of Naphthalene-2,6-disulfonic acid is the placement of the two sulfonate groups at the 2 and 6 positions of the naphthalene ring. This C2h symmetry influences its crystalline structure, solubility, and spectroscopic characteristics.
Caption: Chemical structure of Naphthalene-2,6-disulfonic acid.
The compound is most commonly handled as its disodium salt, which is a stable, white to off-white powder.[3] The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C10H8O6S2 (Acid) C10H6Na2O6S2 (Disodium Salt) | [4][5] |
| Molecular Weight | 288.3 g/mol (Acid) 332.26 g/mol (Disodium Salt) | [4] |
| CAS Number | 581-75-9 (Acid) 1655-45-4 (Disodium Salt) | |
| Appearance | White solid / powder | [1][3] |
| Melting Point | >300 °C (Disodium Salt) | [3] |
| Solubility | Good solubility in water.[1][2] The disodium salt is soluble in DMSO but insoluble in methanol and other organic solvents.[3] | [1][2][3] |
| pKa | -0.41 ± 0.40 (Predicted) | [6] |
| Density | 1.704 ± 0.06 g/cm³ (Predicted) | [6] |
Synthesis and Isomer Control
The synthesis of Naphthalene-2,6-disulfonic acid is a classic example of electrophilic aromatic substitution, where reaction conditions are paramount for achieving the desired isomer.
The Disulfonation Process
The primary route involves the disulfonation of naphthalene using a sulfonating agent like concentrated sulfuric acid or fuming sulfuric acid.[7] The reaction proceeds through an initial monosulfonation, followed by the introduction of a second sulfonic acid group.
The key to selectively producing the 2,6-isomer lies in thermodynamic control. The sulfonation of naphthalene is a reversible reaction.[8]
-
Kinetic Control: At lower temperatures, the reaction favors the formation of alpha-substituted products (like naphthalene-1-sulfonic acid) due to a lower activation energy.
-
Thermodynamic Control: At higher temperatures (typically 130-190 °C), the reaction reaches equilibrium.[7][9] The more sterically hindered and less stable isomers, such as the 1,5- and 1,7-isomers, can rearrange to the more thermodynamically stable beta-substituted isomers, primarily the 2,6- and 2,7-disulfonic acids.[8]
The production of Naphthalene-2,6-disulfonic acid often results in an equilibrium mixture containing other isomers, particularly the 2,7-isomer, which can be produced in nearly double the amount under certain conditions.[7] Therefore, separation and purification are critical manufacturing steps.
Experimental Protocol: Isomer Separation by Precipitation
A common method to separate the 2,6-isomer from the 2,7-isomer in the reaction mixture involves carefully controlling the sulfuric acid concentration and temperature to leverage differences in solubility. The following is a representative protocol derived from established industrial processes.[9]
-
Reaction: Carry out the disulfonation of naphthalene with 3 to 6 moles of sulfuric acid per mole of naphthalene at a temperature of 130°C to 180°C. This produces a mixture rich in 2,6- and 2,7-isomers.[9]
-
Dilution: After the reaction, carefully dilute the mixture with water to adjust the sulfuric acid concentration to between 45% and 90% by weight (preferably 50-75%).[9] This step is critical; incorrect dilution will alter the solubility profiles of the isomers.
-
Crystallization: Maintain the temperature of the diluted mixture between 0°C and 70°C (preferably 20-50°C).[9] Within this window, the 2,6-naphthalenedisulfonic acid is less soluble than the 2,7-isomer and will selectively precipitate.
-
Isolation: The precipitated 2,6-naphthalenedisulfonic acid can be isolated by filtration. The purity is highly dependent on precise control of acid concentration and temperature. Temperatures below 0°C can lead to co-precipitation of other isomers, while temperatures above 70°C increase the solubility of the 2,6-isomer, reducing yield.[9]
Caption: Workflow for the synthesis and separation of 2,6-NDSA.
Chemical Reactivity and Applications
The chemistry of Naphthalene-2,6-disulfonic acid is dominated by the properties of the aromatic ring and the two sulfonic acid groups.
-
Acidity: The sulfonic acid groups are strongly acidic, readily donating their protons in aqueous solutions. This high acidity and the ability to form salts are fundamental to its utility.
-
Metal Complexation: The sulfonate groups are excellent ligands for metal ions. This property is extensively used in the dye industry, where Naphthalene-2,6-disulfonic acid serves as an intermediate for metal-complex dyes, enhancing properties like lightfastness and heat resistance.[1]
-
Intermediate for Synthesis: It is a key precursor in the production of other important chemicals, particularly aminonaphthalenesulfonic acids and hydroxynaphthalenesulfonic acids, which are themselves vital dye intermediates.[10]
-
Dispersing Agent: The disodium salt is used as a dispersing agent, for example, in the formulation of dyes and pigments, improving their stability in solution.[2]
-
Role in Drug Development: While not typically an active pharmaceutical ingredient (API) itself, the naphthalene scaffold is present in numerous marketed drugs.[11] Sulfonic acid groups are often used in medicinal chemistry to enhance the water solubility of drug candidates. Furthermore, as a strong acid, it can be used to form stable, crystalline salts (napsylates) with basic APIs, which can improve the handling, stability, and bioavailability of the drug.
Analytical Methodologies
The analysis of Naphthalene-2,6-disulfonic acid and its isomers is crucial for quality control during synthesis and for environmental monitoring. Due to their high polarity and structural similarity, chromatographic techniques are the methods of choice.[12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most effective and widely used technique for the separation and quantification of naphthalenedisulfonic acid isomers.[12] The hydrophilic nature of these compounds necessitates the use of aqueous mobile phases.[12]
The following is a representative method for the simultaneous analysis of naphthalenedisulfonic acid isomers.[12]
| Parameter | Specification | Rationale |
| Chromatography Column | C18 reverse-phase column | Provides a non-polar stationary phase suitable for retaining the naphthalene core, allowing for separation based on subtle polarity differences between isomers. |
| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The buffer controls the pH and ionic strength, while the organic modifier adjusts the retention time. A gradient can improve the separation of multiple isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical injection volume for analytical scale separations. |
| Detection | UV detector at 280 nm | The naphthalene ring system has a strong UV absorbance, making UV detection highly sensitive for this class of compounds. |
| Sample Preparation | The sample is dissolved in deionized water, diluted to an appropriate concentration, and filtered through a 0.22 µm membrane before injection. | This ensures the sample is free of particulates that could damage the column and that the concentration is within the linear range of the detector.[12] |
This method allows for the baseline separation of 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acid isomers, enabling accurate quantification for process monitoring or purity assessment.[12] The minimum detection limit can reach as low as 0.1 µg/mL.[12]
Safety and Handling
Naphthalene-2,6-disulfonic acid and its salts are considered hazardous materials. Proper handling is essential to ensure laboratory safety.
-
Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5]
-
Handling: Use in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid the formation of dust and aerosols.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials.
-
Spills: In case of a spill, avoid dust formation. Evacuate personnel to a safe area. Prevent the material from entering drains.[4] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
Conclusion
Naphthalene-2,6-disulfonic acid is a compound whose value is defined by the precise arrangement of its functional groups. Its chemical properties—strong acidity, water solubility, and ability to act as a ligand and synthetic intermediate—are a direct consequence of its molecular structure. The challenges in its synthesis, particularly the control of isomerism, highlight the importance of applying principles of thermodynamic and kinetic control in industrial chemistry. For researchers in materials science and drug development, a thorough understanding of these properties is essential for leveraging this versatile molecule as a building block for complex dyes, a dispersing agent, or a tool for modifying the physicochemical properties of pharmaceutical compounds.
References
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PubChem. (n.d.). Disodium naphthalene-2,6-disulphonate. Retrieved January 25, 2026, from [Link]
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